6-O-beta-D-glucopyranosyl-D-glucose
Description
Historical Perspectives and Early Discoveries in Glycoscience
Gentiobiose, a disaccharide composed of two D-glucose units, was first identified in the gentian plant, from which its name is derived. goong.com Early research in glycoscience, the study of the structure and function of carbohydrates (or glycans), was foundational to understanding the complex world of sugars beyond simple monosaccharides. The discovery and characterization of disaccharides like gentiobiose were pivotal in establishing the concept of the glycosidic bond, the linkage that connects monosaccharide units. wikipedia.org
Initially, the focus was on isolating and determining the chemical structure of these compounds. The identification of gentiobiose as a component of larger, more complex molecules in nature, such as in the chemical structure of crocin which gives saffron its color, highlighted the importance of disaccharides as building blocks. wikipedia.org It was also discovered as an undesirable byproduct with a bitter taste during the acid-catalyzed condensation of D-glucose molecules in the production of glucose syrup from corn starch. wikipedia.org These early findings laid the groundwork for the broader field of glycobiology, which seeks to understand the diverse roles of glycans in biological processes. nih.gov
Nomenclature and Definitional Frameworks of Disaccharides with a Beta-1,6-Glycosidic Linkage
The systematic naming of carbohydrates is crucial for accurately describing their complex structures. According to IUPAC nomenclature, a disaccharide is a compound in which two monosaccharide units are joined by a glycosidic linkage. qmul.ac.uk For disaccharides with a free hemiacetal group, like gentiobiose, they are named as a glycosylglycose. qmul.ac.uk
The name 6-O-beta-D-glucopyranosyl-D-glucose precisely defines the structure of gentiobiose. msu.edu Let's break down this nomenclature:
D-glucose: This indicates the monosaccharide units are D-glucose.
glucopyranosyl: This specifies that the glucose unit forming the glycosidic bond is in its six-membered ring form (a pyranose). The "-yl" suffix indicates it is a glycosyl residue.
beta: This refers to the configuration of the anomeric carbon (C1) of the glucopyranosyl unit involved in the glycosidic bond. In the beta configuration, the substituent at the anomeric carbon is on the same side of the ring as the CH₂OH group. wikipedia.org
6-O-: This indicates that the glycosidic bond connects the anomeric carbon of the first glucose unit to the oxygen atom on carbon 6 of the second glucose unit. msu.edu
D-glucopyranose: This refers to the second monosaccharide unit, which retains its hemiacetal group and is also in a pyranose form.
This specific linkage is termed a beta-1,6-glycosidic bond . ontosight.ai Disaccharides are classified based on the monosaccharides they contain and the type of glycosidic bond that links them. libretexts.org Gentiobiose is part of a family of disaccharides that differ in their linkage, such as cellobiose (B7769950) (β-1,4) and maltose (α-1,4). msu.edu
Structural Characteristics of Beta-D-Glucopyranosyl Units in Polysaccharide Architecture
Beta-linkages , like the β-1,4-glycosidic bonds in cellulose (B213188), tend to result in linear, extended chains. These straight chains can align parallel to each other, forming strong hydrogen bonds between adjacent chains. This intermolecular bonding leads to the formation of rigid, fibrous structures, which is why cellulose is a primary structural component of plant cell walls. libretexts.orgjackwestin.com
In contrast, alpha-linkages , such as the α-1,4-glycosidic bonds in starch, create a "bend" or helical structure in the polymer chain. utexas.edu This coiled conformation is ideal for energy storage as it is more compact. aklectures.com
The beta-1,6-glycosidic linkage in gentiobiose provides a point of branching in larger polysaccharides. While the primary chain of a polysaccharide might be linear (e.g., with β-1,3 or β-1,4 linkages), the addition of a β-1,6 linkage creates a side chain. mdpi.com This branching affects the polysaccharide's physical properties, such as its solubility and viscosity, and its biological function. For instance, in yeast and fungi, β-glucans contain a backbone of β-1,3 linkages with β-1,6 branches. mdpi.com
Overview of Research Trajectories in Glycobiology and Carbohydrate Chemistry
The study of gentiobiose and other carbohydrates has evolved significantly. Initially focused on chemical characterization, research in glycobiology and carbohydrate chemistry now encompasses a wide array of topics. nih.gov
Key Research Areas:
Enzymatic Synthesis and Degradation: A significant area of research involves the use of enzymes, such as β-glucosidases, for the synthesis of gentiooligosaccharides through transglycosylation. wikipedia.org Conversely, enzymes that specifically break down β-1,6-glucans are also studied to understand their mode of action. wikipedia.org
Biological Roles: Glycobiology research investigates the diverse functions of glycans in biological systems. mit.edu This includes their roles as energy sources, structural components of cell walls, and in cell-cell recognition and signaling. ontosight.aiontosight.ai For example, certain lactic acid bacteria relevant to cucumber fermentations have been studied for their ability to utilize gentiobiose as an energy source. nih.gov
Glycomics: The emergence of "glycomics," the large-scale study of all glycans in an organism, has been a major advancement. nih.gov This field aims to define the structure and function of the complete set of glycans (the glycome) and how it changes in health and disease. frontiersin.org
Biotechnological and Therapeutic Applications: The unique properties of specific glycans are being explored for various applications. For instance, some research has investigated the potential of certain oligosaccharides as prebiotics. ontosight.ai The growing understanding of the roles of glycans in disease, particularly in cancer and infectious diseases, is driving the development of new diagnostic and therapeutic strategies. nih.govprnewswire.com
The development of advanced analytical techniques has been crucial to the progress in glycobiology, allowing for more detailed structural elucidation and the study of complex glycan interactions. nih.gov
Data Tables
Table 1: Properties of Gentiobiose
| Property | Value | Reference |
| IUPAC Name | 6-O-β-D-glucopyranosyl-D-glucose | wikipedia.org |
| Other Names | Amygdalose | wikipedia.org |
| Chemical Formula | C₁₂H₂₂O₁₁ | wikipedia.org |
| Molar Mass | 342.297 g·mol⁻¹ | wikipedia.org |
| Appearance | White crystalline solid | wikipedia.org |
| Melting Point | 190 to 195 °C (374 to 383 °F) | wikipedia.org |
| Solubility | Soluble in water, hot methanol (B129727) | wikipedia.org |
Table 2: Comparison of Common Glucose-Based Disaccharides
| Disaccharide | Monosaccharide Units | Glycosidic Linkage | Key Characteristics |
| Gentiobiose | D-glucose + D-glucose | β(1→6) | Found in some plants and as a product of glucose caramelization. goong.comwikipedia.org |
| Cellobiose | D-glucose + D-glucose | β(1→4) | Repeating unit in cellulose; obtained by hydrolysis of cellulose. msu.edulibretexts.org |
| Maltose | D-glucose + D-glucose | α(1→4) | Found in sprouting grains; a key unit in starch. msu.edulibretexts.org |
| Sucrose (B13894) | D-glucose + D-fructose | α-1,β-2 | Common table sugar; non-reducing sugar. libretexts.org |
| Lactose (B1674315) | D-galactose + D-glucose | β(1→4) | Main sugar in milk. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-CQUJWQHSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Ecological Distribution
Biosynthetic Origins and Accumulation in Plant Species
In the plant kingdom, gentiobiose plays diverse roles, from being an intermediate in metabolic pathways to a key component of defense compounds and signaling molecules. Its biosynthesis and accumulation are often specific to certain plant families and genera.
Gentiobiose is notably present in various species of the Gentiana genus. Scientific databases and metabolomic studies have documented its occurrence in Gentiana straminea and Gentiana macrophylla. nih.govnih.govu-toyama.ac.jp In gentians, this disaccharide is involved in critical physiological processes. Research on gentian overwintering buds (OWBs) has revealed that the concentration of gentiobiose changes significantly with the dormancy state. nih.gov Its accumulation, resulting from the conversion of the trisaccharide gentianose, is associated with the release from dormancy and subsequent budbreak. nih.govnih.gov This suggests that gentiobiose functions not just as an energy source but as a signaling molecule in plant development. nih.govnih.gov
Table 1: Occurrence of 6-O-beta-D-glucopyranosyl-D-glucose in Gentiana Species
| Species | Finding | Reference |
| Gentiana straminea | Reported as a known location of the compound. | nih.gov |
| Gentiana macrophylla | Identified as a constituent in the plant's metabolome. | nih.govu-toyama.ac.jpnih.gov |
| Gentiana sp. | Concentration varies during dormancy; acts as a signal for budbreak. | nih.govnih.gov |
Gentiobiose is a fundamental structural moiety of crocins, the compounds responsible for the vibrant color of saffron, which is derived from the stigmas of Crocus sativus. wikipedia.org Crocins are a series of glycosyl esters of the carotenoid-derived dicarboxylic acid, crocetin. The sugar portion of the most abundant crocin in saffron is gentiobiose, forming trans-crocetin di-(β-D-gentiobiosyl) ester. researchgate.net The biosynthesis of these complex molecules involves the sequential glucosylation of crocetin, where gentiobiose is attached to the carboxyl groups of the crocetin backbone. researchgate.netfrontiersin.org The presence and degree of glucosylation, often involving gentiobiose, influence the solubility and stability of the crocins.
Beyond the Gentiana and Crocus genera, gentiobiose is a constituent of various glycosides in a wide range of plants. lndcollege.co.in It is particularly common within the chemical defense compounds of the Rosaceae family. For example, it is a key component of amygdalin (B1666031), a cyanogenic glycoside found in the seeds of apricots, bitter almonds, peaches, plums, and apples. wikipedia.orgnih.govmdpi.com Its presence is not limited to the Rosaceae family, as it has also been identified in plants such as lima beans, clover, and sorghum. nih.govcancer.gov The distribution of gentiobiose across different plant taxa highlights its varied roles in plant biochemistry, often as part of larger, biologically active molecules. Plant metabolomic studies continue to identify gentiobiose in diverse species, indicating its widespread, if often conjugated, presence in the plant kingdom. frontiersin.orgmdpi.com
Production by Fungi and Other Microorganisms (e.g., Ascochyta medicaginicola)
The occurrence of this compound is not restricted to plants. It is also produced by various microorganisms. For instance, the compound has been reported in the fungus Ascochyta medicaginicola. nih.gov Fungi possess a range of β-glucosidases, enzymes that can catalyze the synthesis of gentiobiose through transglycosylation reactions when presented with high concentrations of glucose. science.gov This enzymatic production is an area of research for the biotechnological synthesis of oligosaccharides. science.gov Gentiobiose can also be generated through the enzymatic hydrolysis of larger glucans, such as pustulan (B1165483) and β-1,3-1,6-glucan. wikipedia.org
Identification as a Constituent of Complex Natural Products (e.g., Amygdalin as a Gentiobioside)
Gentiobiose is frequently found as the disaccharide component of complex natural products, particularly cyanogenic glycosides. The most well-known example is amygdalin, where gentiobiose is linked to a mandelonitrile (B1675950) aglycone. wikipedia.orgnih.gov The chemical structure of amygdalin is precisely defined as D-mandelonitrile-β-D-gentiobioside. cancer.govnih.gov In this molecule, the gentiobiose unit serves to increase the water solubility and stability of the toxic aglycone. The enzymatic hydrolysis of amygdalin by β-glucosidases cleaves the glycosidic bonds, first releasing gentiobiose and mandelonitrile. wikipedia.org Subsequent hydrolysis of gentiobiose yields two molecules of glucose, while mandelonitrile decomposes to release hydrogen cyanide and benzaldehyde. wikipedia.org The specific linkage of the two glucose units to form gentiobiose is crucial for the chemical properties and biological activity of amygdalin. nih.gov
Table 2: Gentiobiose as a Constituent of Amygdalin
| Complex Natural Product | Chemical Name/Synonym | Aglycone | Disaccharide Component | Reference |
| Amygdalin | (R)-α-[(6-O-β-D-glucopyranosyl-b-D-glucopyranosyl-oxy)]-(phenyl)acetonitrile | Mandelonitrile | This compound (Gentiobiose) | nih.gov |
| Amygdalin | D-mandelonitrile-β-gentiobioside | Mandelonitrile | This compound (Gentiobiose) | cancer.govnih.gov |
Biosynthesis and Enzymatic Transformations
Enzymatic Pathways of Gentiobiose Formation
The synthesis of gentiobiose is primarily an enzyme-catalyzed process involving the transfer of a glucose molecule to an acceptor glucose molecule.
Glucosyltransferases are key enzymes in the synthesis of gentiobiose. These enzymes catalyze the transfer of a glucosyl group from a donor molecule, such as UDP-glucose, to an acceptor. semanticscholar.org For instance, a crude enzyme preparation from Penicillium multicolor has been shown to produce gentiooligosaccharides, including gentiotriose and gentiopentaose, through transglycosylation with gentiobiose as the substrate. nih.gov This process involves two stages, starting with a β-glucosidase producing gentiotriose from gentiobiose, followed by a β-(1→6)-glucanase that uses the gentiotriose as both donor and acceptor to form longer gentiooligosaccharides. nih.gov
In another example, the enzyme system from Streptomyces sp. can form gentiobiose from curdlan (B1160675), a β-1,3-glucan. tandfonline.comoup.com This involves the action of two enzymes: a β-1,3-glucanase that breaks down curdlan into glucose and laminari-oligosaccharides, and a β-glucosidase that then forms gentiobiose through transglucosylation, particularly from laminaribiose (B1201645). tandfonline.com
A thermophilic β-glucosidase from Thermotoga sp. KOL6, known as TsBgl1, has demonstrated the ability to synthesize gentiooligosaccharides through transglycosylation at high glucose concentrations. mdpi.com This enzyme exhibits high thermal stability and glucose tolerance, making it a promising candidate for industrial production of gentiooligosaccharides. mdpi.com
The efficiency and specificity of glycosyltransferases are critical in determining the yield and type of oligosaccharides produced. For example, the β-glucosidase from Thermotoga sp. KOL6 (TsBgl1) shows a high transglycosylation activity, primarily synthesizing gentiobiose (Glc-β-1,6-Glc) even though its highest hydrolytic activity is on laminaribiose (Glc-β-1,3-Glc). mdpi.com This enzyme has a high inhibition constant (Ki) for glucose, indicating excellent glucose tolerance. mdpi.com
Kinetic studies of glycosyltransferases, such as those involved in the synthesis of S-glycosides, reveal important parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat). For the enzyme SunS, which attaches glucose to a peptide, the Km for UDP-Glc was found to be 4.1 ± 1.3 µM and the kcat for transglycosylation was 0.88 ± 0.08 s⁻¹. nih.gov Such kinetic data are crucial for understanding the enzyme's substrate preference and catalytic efficiency.
Table 1: Kinetic Parameters of Selected Glycosyltransferases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
|---|---|---|---|---|
| SunS | UDP-Glc | 4.1 ± 1.3 | 0.88 ± 0.08 | nih.gov |
| SunS | SunA peptide | 1.5 ± 0.3 | 0.88 ± 0.08 | nih.gov |
Enzymatic Degradation and Hydrolysis Mechanisms
The breakdown of gentiobiose is as important as its synthesis and is primarily carried out by β-glucosidases.
Beta-glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing glucose units from oligosaccharides and glycosides. nih.gov These enzymes are widespread in all domains of life. nih.gov The hydrolysis of gentiobiose by β-glucosidases yields two molecules of D-glucose. drugfuture.com
In the fungus Penicillium purpurogenum, an intracellular β-glucosidase can form gentiobiose from cellobiose (B7769950). nih.gov The activity of these enzymes can be influenced by inhibitors. For example, nojirimycin (B1679825) can inhibit extracellular β-glucosidase activity, leading to a higher accumulation of gentiobiose. nih.gov
A β-glucosidase from Gentiana triflora, named GtGen3A, has been identified and shown to be involved in the hydrolysis of gentio-oligosaccharides. nih.gov This enzyme, belonging to the glycoside hydrolase family 3 (GH3), preferentially hydrolyzes gentiotriose to produce gentiobiose. nih.gov
Cellulases are a complex of enzymes that work together to break down cellulose (B213188), a major component of plant cell walls. youtube.com While the primary products of cellulose hydrolysis are cellobiose and glucose, gentiobiose can also play a role in this process.
Glycoside phosphorylases are enzymes that catalyze the reversible phosphorolysis of glycosidic bonds. nih.govnih.gov While direct phosphorylase action on gentiobiose is less commonly reported, these enzymes are known to act on related disaccharides. For example, cellobiose phosphorylase from Cellvibrio gilvus has been tested with 1,6-linked disaccharides like gentiobiose as acceptors, resulting in the synthesis of various β-glucosides. nih.gov
In some bacteria, such as Aerobacter aerogenes, the metabolism of gentiobiose involves a β-glucoside kinase that phosphorylates gentiobiose to gentiobiose monophosphate, which is then cleaved by a phospho-β-glucosidase into glucose and glucose 6-phosphate. ebi.ac.uk
Metabolic Fates and Roles in Carbohydrate Metabolism
The disaccharide 6-O-beta-D-glucopyranosyl-D-glucose, also known as gentiobiose, serves as a carbohydrate source for various microorganisms. Its metabolic fate is intrinsically linked to the enzymatic machinery possessed by the organism, which dictates its ability to transport and catabolize this β(1→6) linked glucobioside.
The ability to utilize this compound as a carbon and energy source is distributed among different microbial species, including several bacteria of industrial and environmental importance.
Lactic acid bacteria (LAB), for instance, have demonstrated the capacity to metabolize this disaccharide. A study investigating carbohydrate utilization in fermented cucumber juice medium found that several Lactobacillus species, including Lactobacillus plantarum, Lactobacillus pentosus, and Lactobacillus buchneri, can utilize gentiobiose. nih.govnih.gov This utilization was observed at a pH of 4.7, which is representative of active fermentation conditions, and led to the production of lactic acid. nih.govnih.gov Notably, Lactobacillus brevis was also able to metabolize gentiobiose under these conditions. nih.govnih.gov However, the utilization of gentiobiose by these bacteria was significantly diminished at a lower pH of 3.7, indicating a pH-dependent metabolic capability. nih.govnih.gov
The bacterium Aerobacter aerogenes (now known as Enterobacter aerogenes) has also been shown to grow on gentiobiose as a substrate. nih.govnih.gov The metabolic pathway in this organism involves intracellular enzymatic cleavage. Furthermore, certain microorganisms are known to produce gentiobiose and sophorose when cultivated in media containing glucose. nih.gov
Enzymatic hydrolysis of gentiobiose is a key step in its utilization. A novel β-glucosidase, designated Td2F2, isolated from a compost microbial metagenome, has been shown to hydrolyze gentiobiose, although it exhibited higher catalytic efficiency for other disaccharides like sophorose and laminaribiose. nih.gov This suggests that while enzymes capable of degrading gentiobiose exist in diverse microbial communities, the efficiency of this degradation can vary.
Table 1: Microbial Utilization of this compound (Gentiobiose)
| Microorganism | Utilization Confirmed | Metabolic Products | Reference |
|---|---|---|---|
| Lactobacillus plantarum | Yes | Lactic Acid | nih.gov |
| Lactobacillus pentosus | Yes | Lactic Acid, Acetic Acid, Ethanol (B145695) | nih.gov |
| Lactobacillus buchneri | Yes | Lactic Acid, Acetic Acid, Ethanol | nih.gov |
| Lactobacillus brevis | Yes | Lactic Acid, Acetic Acid, Ethanol | nih.gov |
| Aerobacter aerogenes | Yes | D-glucose, D-glucose 6-phosphate | nih.govnih.gov |
The intermediary metabolism of this compound has been elucidated in some bacteria, revealing an ATP-dependent intracellular pathway. In Aerobacter aerogenes, the catabolism of gentiobiose is not initiated by extracellular hydrolysis. Instead, the disaccharide is transported into the cell where it undergoes a two-step enzymatic breakdown. nih.govnih.gov
The first step is the phosphorylation of the disaccharide, a reaction catalyzed by a β-glucoside kinase . This enzyme utilizes adenosine (B11128) 5'-triphosphate (ATP) to phosphorylate gentiobiose, forming gentiobiose monophosphate (6-O-phosphoryl-β-d-glucopyranosyl-(1 → 6)-d-glucose). nih.govnih.gov This initial investment of an ATP molecule is a crucial activation step.
The second step involves the hydrolytic cleavage of the newly formed gentiobiose monophosphate. This reaction is catalyzed by a phospho-β-glucosidase , which breaks the β(1→6) glycosidic bond. The products of this hydrolysis are equimolar amounts of D-glucose and D-glucose 6-phosphate . nih.govnih.gov
From a bioenergetic standpoint, the initial consumption of ATP for the kinase reaction is a key feature. The subsequent products, D-glucose and D-glucose 6-phosphate, are central molecules in carbohydrate metabolism and can readily enter major energy-yielding pathways. wikipedia.org
D-glucose 6-phosphate is a direct intermediate of glycolysis, one of the primary pathways for ATP production in a wide range of organisms. wikipedia.org
D-glucose can be phosphorylated by hexokinase (or a similar enzyme) to D-glucose 6-phosphate, at the cost of one ATP molecule, to also enter glycolysis. wikipedia.org
**Table 2: Key Enzymes and Intermediates in the Metabolism of this compound in *Aerobacter aerogenes***
| Step | Enzyme | Substrate | Product(s) | ATP Requirement | Reference |
|---|---|---|---|---|---|
| 1 | β-glucoside kinase | This compound | Gentiobiose monophosphate | 1 ATP consumed | nih.govnih.gov |
| 2 | Phospho-β-glucosidase | Gentiobiose monophosphate | D-glucose, D-glucose 6-phosphate | None | nih.govnih.gov |
Chemical and Chemo Enzymatic Synthesis Methodologies
Regioselective Glycosylation Strategies for Beta-1,6 Linkage Formation
The regioselective formation of a glycosidic bond at the C-6 hydroxyl group of a glucose acceptor is paramount in the synthesis of gentiobiose. Various classical and modern glycosylation methods have been adapted to achieve this specific linkage with high stereoselectivity for the β-anomer.
Koenigs-Knorr Reaction and Related Glycosylation Methods
The Koenigs-Knorr reaction, a cornerstone of carbohydrate synthesis, has been extensively utilized for the preparation of gentiobiose. wikipedia.org This method traditionally involves the reaction of a glycosyl halide donor with an alcohol acceptor in the presence of a promoter, typically a silver or mercury salt. wikipedia.orgslideshare.net
In a typical synthesis of a gentiobiose derivative, such as its octaacetate, acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) serves as the glycosyl donor. This is reacted with a partially protected glucose acceptor where the C-6 hydroxyl group is available for glycosylation. For instance, β-D-glucose-1,2,3,4-tetraacetate can be used as the acceptor. orgsyn.orgacs.org The reaction is commonly promoted by silver oxide or silver carbonate. wikipedia.orgacs.org The presence of the participating acetate (B1210297) group at C-2 of the donor directs the formation of the 1,2-trans-glycosidic linkage, resulting in the desired β-configuration. wikipedia.org
The reaction conditions, including the choice of solvent and promoter, significantly influence the yield and stereoselectivity. While the classical Koenigs-Knorr reaction can be slow, modifications have been developed to accelerate the process. For example, the addition of catalytic amounts of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to the silver(I)-oxide-promoted glycosylation has been shown to dramatically increase the reaction rate and yield under mild, practically neutral pH conditions. nih.gov
Factors such as the condition of the silver oxide and the presence of moisture can lead to side reactions, including the decomposition of the glycosyl halide, which can lower the yield of the desired disaccharide. cdnsciencepub.com Therefore, careful control of the reaction environment is crucial for a successful Koen-igs-Knorr synthesis of gentiobiose.
A modified Koenigs-Knorr synthesis has also been employed for the preparation of labeled gentiobiose, such as gentiobiose-1-C14, which is valuable in biological and medical research. nist.gov
| Donor | Acceptor | Promoter | Product | Reference |
| Acetobromoglucose | β-D-glucose-1,2,3,4-tetraacetate | Silver oxide | β-Gentiobiose octaacetate | orgsyn.orgacs.org |
| Acetobromoglucose | Alcohols | Silver carbonate | Glucoside | wikipedia.org |
| Per-benzoylated mannosyl bromide | Acceptor 3 | Ag2O/TMSOTf (catalytic) | Disaccharide 4a | nih.gov |
Orthoester Glycosylation Approaches
The orthoester method of glycosylation provides another avenue for the formation of glycosidic bonds, often with high stereoselectivity for the 1,2-trans linkage. slideshare.net This method involves the reaction of a sugar orthoester with an alcohol in the presence of an acid catalyst. slideshare.net The orthoester itself can be synthesized from a glycosyl halide.
While direct application to gentiobiose synthesis is less commonly detailed in readily available literature compared to the Koenigs-Knorr reaction, the principles of orthoester glycosylation are applicable. The strategy involves the formation of a cyclic carboxonium ion between C-1 and C-2 of the glucose donor, which effectively directs the formation of the β-glycosidic linkage. slideshare.net However, the formation of orthoesters as byproducts can sometimes be a challenge, particularly with sterically hindered functional groups. slideshare.net
Research has shown that glycosidation of a di-O-isopropylidene-D-glucose acceptor with a tetra-O-acetyl-glucosyl bromide donor can lead to the formation of a 3-O-orthoester alongside the desired 6-O-β-D-glycoside, especially when using a thiophenylglucoside donor in the presence of NIS/TfOH. acs.org This highlights the potential for orthoester involvement and the need for careful optimization of reaction conditions to favor the desired glycoside product.
One-Stage Glycosylation Techniques
One-pot or one-stage glycosylation strategies have emerged as highly efficient methods for the synthesis of complex oligosaccharides, as they minimize the need for intermediate purification steps, thereby saving time and resources. nih.govrsc.org These strategies often rely on the sequential activation of different glycosyl donors with varying reactivity.
An orthogonal and reactivity-based one-pot glycosylation strategy using glycosyl ortho-(1-phenylvinyl)benzoates has been developed for the synthesis of both glycans and nucleosides. nih.gov This approach allows for the multistep one-pot synthesis involving the formation of multiple glycosidic bonds. nih.gov While a specific application for the synthesis of gentiobiose is not explicitly detailed, the methodology is broadly applicable to the assembly of oligosaccharides and could be adapted for the synthesis of β-1,6-linked disaccharides.
The development of such one-pot systems requires a careful selection of glycosyl donors and activating reagents to ensure chemoselective activation in a sequential manner.
Synthesis of 6-O-beta-D-Glucopyranosyl-D-Glucose Derivatives and Analogs
The synthesis of derivatives and analogs of gentiobiose is crucial for studying its biological activities and for its application in various fields. These derivatives often involve modification of the hydroxyl groups or the reducing end of the disaccharide.
Synthesis of Glycosyl Alditols (e.g., Gentiobiitol (B1245970)/6-O-beta-D-glucopyranosyl-D-glucitol)
Gentiobiitol, the alditol derivative of gentiobiose, is synthesized by the reduction of the aldehyde group at the C-1 position of the reducing glucose unit to a primary alcohol. This conversion can be achieved through various reduction methods.
While specific literature detailing the direct synthesis of gentiobiitol from gentiobiose is not extensively covered in the provided search results, the general methodology for producing glycosyl alditols is well-established. It typically involves the reduction of the parent disaccharide with a reducing agent such as sodium borohydride (B1222165) (NaBH4).
A related compound, 6-O-alpha-D-glucopyranosyl-D-glucitol, has been synthesized enzymatically from isomaltulose using sorbitol dehydrogenase. google.com This suggests that enzymatic or chemo-enzymatic approaches could also be viable for the synthesis of gentiobiitol.
Preparation of Acetylated and Other Protected Derivatives
The protection of the hydroxyl groups of gentiobiose is a fundamental step in many synthetic routes and is essential for achieving regioselectivity in further chemical modifications. Acetylation is a common protection strategy.
Acetylated Derivatives:
The most common acetylated derivative is β-gentiobiose octaacetate. It is often prepared directly from the glycosylation reaction using acetylated glucose donors and acceptors, as described in the Koenigs-Knorr section. orgsyn.orgacs.org Alternatively, gentiobiose itself can be acetylated. A typical procedure involves treating gentiobiose with acetic anhydride (B1165640) in the presence of a catalyst like anhydrous sodium acetate. orgsyn.org The reaction is heated, and after completion, the product is isolated by precipitation in ice water and subsequent recrystallization. orgsyn.org
The preparation of fully acetylated derivatives is a standard procedure in carbohydrate chemistry and is crucial for purification and characterization, as the protected compounds are often more soluble in organic solvents and more amenable to chromatographic separation.
Other Protected Derivatives:
Beyond acetylation, other protecting groups can be employed to achieve specific synthetic goals. For instance, a patent describes a synthesis method for gentiobiose that involves the use of a triphenylchloromethane group to protect the primary hydroxyl group of glucose, followed by acetylation of the remaining hydroxyls. google.com This allows for selective deprotection and subsequent glycosylation at the C-6 position.
The choice of protecting group strategy is critical for the regioselective synthesis of complex oligosaccharides. The use of orthogonal protecting groups, which can be removed under different conditions, allows for the stepwise construction of larger carbohydrate structures.
| Derivative | Synthetic Method | Key Reagents | Reference |
| β-Gentiobiose octaacetate | Koenigs-Knorr | Acetobromoglucose, β-D-glucose-1,2,3,4-tetraacetate, Silver oxide | orgsyn.orgacs.org |
| β-Gentiobiose octaacetate | Acetylation of gentiobiose | Acetic anhydride, Sodium acetate | orgsyn.org |
| Protected Gentiobiose Intermediate | Protection of glucose | Triphenylchloromethane, Acetic anhydride | google.com |
Chemo-Enzymatic Approaches for Glycoside Synthesis
Chemo-enzymatic synthesis combines the efficiency and scalability of chemical methods with the high selectivity of enzymatic catalysis to overcome challenges in complex carbohydrate synthesis.
Enzymes, particularly glycosidases and their engineered variants, offer remarkable regio- and stereoselectivity in the formation of glycosidic bonds, often obviating the need for complex protecting group strategies required in purely chemical synthesis.
Glycosynthases, which are mutant glycosidases lacking hydrolytic activity, are powerful tools for glycoside synthesis. nih.govresearchgate.net They can catalyze the transfer of a glycosyl moiety from an activated donor, such as a glycosyl fluoride (B91410), to an acceptor molecule with high efficiency. For example, the glycosynthase HiCel7B E197S has been used for the selective glycosylation of flavonoids, achieving yields of 72-95%. nih.govresearchgate.net Similarly, the Abg 2F6 glycosynthase has been employed in the synthesis of the type 2 blood group A oligosaccharide, transferring α-D-galactosyl fluoride to a GlcNAc acceptor in 84% yield. nih.govresearchgate.net
Another chemo-enzymatic strategy involves the use of engineered oxidases. A glycoside-3-oxidase has been developed to facilitate the synthesis of rare sugars. rsc.org The enzymatic oxidation of a benzyl-glucoside was performed using an engineered variant, demonstrating the potential of this approach. rsc.org
The use of additives can also enhance the selectivity of glycosylation reactions. Phenanthroline has been identified as an effective additive for the stereoselective synthesis of 2-deoxy glycosides, promoting the formation of α-glycosides in high yields and selectivity. nih.gov
The following table provides examples of enzyme-assisted glycosylation reactions.
| Enzyme/System | Donor | Acceptor | Product | Yield |
| HiCel7B E197S (Glycosynthase) | Lactosyl fluoride nih.govresearchgate.net | Flavonoids nih.govresearchgate.net | Flavonoid glycosides nih.govresearchgate.net | 72-95% nih.govresearchgate.net |
| Abg 2F6 (Glycosynthase) | α-D-Galactosyl fluoride nih.govresearchgate.net | Methyl umbelliferone (B1683723) β-N-acetylglucosamine nih.govresearchgate.net | Type 2 blood group A oligosaccharide precursor nih.govresearchgate.net | 84% nih.govresearchgate.net |
| EGCase II (Glycosynthase) | Lactosyl fluoride researchgate.net | Sphingosine derivative | Lyso-GM3 precursor researchgate.net | 61% (overall) researchgate.net |
| Phenanthroline-Assisted | 2-Deoxy glycosyl chloride | Aliphatic alcohols, phenolic nucleophiles | α-2-Deoxy glycosides | 52-91% nih.gov |
To maximize the efficiency of chemo-enzymatic glycosylation, it is crucial to optimize various reaction parameters.
Temperature: The optimal temperature for enzymatic reactions is a balance between enzyme activity and stability. For the glucosylation of caprylyl glycol, the highest conversion rate of approximately 95% was achieved at 40°C. researchgate.net
pH: The pH of the reaction medium significantly influences the ionization state of the enzyme's active site residues and the substrates. For the in vitro glucosylation of caprylyl glycol using a Tris-HCl buffer, the optimal pH was found to be 7.0, resulting in a 95% conversion rate. researchgate.net In the synthesis of rare sugars using an engineered glycoside-3-oxidase, the optimal pH for the wild-type enzyme was 7.5, which shifted in some variants. rsc.org
Substrate Ratio/Concentration: The concentration of both the donor and acceptor substrates can affect the reaction rate and final yield. In the glucosylation of caprylyl glycol, a sucrose (B13894) concentration of 10 mM was found to be optimal for the effective supply of glucose. researchgate.net
Solvent: The choice of solvent is critical, especially when dealing with substrates of varying polarity. Co-solvents are often used to improve the solubility of hydrophobic substrates in aqueous enzymatic systems. The optimization of co-solvent and methanol (B129727) concentration has been noted as an important factor in chemo-enzymatic synthesis. researchgate.net
The table below illustrates the impact of optimizing various reaction conditions on the conversion rate of a glycosylation reaction.
| Parameter | Condition | Conversion Rate |
| Temperature | 30°C | ~15% researchgate.net |
| 40°C | ~95% researchgate.net | |
| pH (Tris-HCl) | 6.0 | Low researchgate.net |
| 7.0 | ~95% researchgate.net | |
| 7.5 | Low researchgate.net | |
| Sucrose Concentration | 10 mM | High researchgate.net |
| 15 mM | ~74% researchgate.net |
By systematically optimizing these parameters, the yield and selectivity of chemo-enzymatic glycosylations can be significantly enhanced, making these methods highly attractive for the synthesis of complex carbohydrates.
Advanced Structural Characterization and Elucidation Research
Chromatographic Techniques for Isolation, Purification, and Purity Assessment
Chromatographic methods are essential for the separation of 6-O-beta-D-glucopyranosyl-D-glucose from complex mixtures, its purification, and the assessment of its purity.
Ligand exchange chromatography is a powerful technique for the separation of carbohydrates. shodex.com This method utilizes the interaction between the hydroxyl groups of the sugar and a stationary phase containing metal ions (ligands). shodex.comselectscience.net The separation is based on the differential formation of complexes between the sugar molecules and the metal ions. shodex.com Sugars with a higher affinity for the metal ion will be retained longer on the column. This technique is particularly effective for separating isomers of monosaccharides and disaccharides. shodex.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of oligosaccharides like this compound. nih.govnih.gov Various HPLC modes can be employed for this purpose. Reversed-phase HPLC can be used for the analysis of derivatized sugars. nih.gov For underivatized sugars, hydrophilic interaction liquid chromatography (HILIC) or anion-exchange chromatography are more common. The use of an aminopropyl-silica (APS2) column with an acetonitrile (B52724)/water mobile phase is an effective method for separating gentiobiose from other disaccharides. nih.gov The combination of HPLC with mass spectrometry (LC-MS) provides a powerful tool for the rapid and accurate analysis of oligosaccharide mixtures. nih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring and Chiral Analysis
Thin Layer Chromatography (TLC) stands as a cornerstone analytical technique in the synthetic and analytical research of this compound, also known as gentiobiose. Its application is principally twofold: monitoring the progress of chemical and enzymatic syntheses and investigating the stereochemical purity of the compound. This method offers a rapid, cost-effective, and versatile platform for the qualitative analysis of reaction mixtures and the separation of stereoisomers. creative-biolabs.comrochester.edu
Reaction Monitoring
The synthesis of this compound, whether through chemical glycosylation or enzymatic catalysis, requires careful monitoring to optimize reaction conditions and determine the endpoint. TLC is an invaluable tool for this purpose, allowing for the simultaneous analysis of starting materials, intermediates, and products.
Detailed Research Findings:
In a typical synthetic procedure, such as a Koenigs-Knorr synthesis or an enzymatic transglycosylation, aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate. nist.gov The separation of components on the TLC plate is based on their differential partitioning between the stationary phase (commonly silica (B1680970) gel or cellulose) and the mobile phase (a solvent system). ijcrr.com For a disaccharide like gentiobiose, which is significantly more polar than its monosaccharide precursor (D-glucose), a clear separation can be observed.
As the reaction proceeds, the spot corresponding to the starting material (e.g., D-glucose) diminishes in intensity, while the spot corresponding to the product, this compound, appears and intensifies. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. khanacademy.org Due to its higher polarity and larger size, gentiobiose typically exhibits a lower Rf value than glucose.
Commonly employed stationary phases for the analysis of sugars include silica gel and cellulose (B213188) plates. ijcrr.com The choice of mobile phase is critical for achieving good separation. Highly polar solvent systems are required to move the very polar sugar molecules from the baseline. Research indicates that solvent systems such as n-butanol-acetone-diethylamine-water (10:10:2:6, v/v/v/v) on cellulose layers or mixtures of acetonitrile and water on silica gel are effective for separating sugars and oligosaccharides. creative-biolabs.comijcrr.com
Visualization of the separated spots is achieved using various staining reagents, as sugars are not inherently UV-active unless derivatized. A common visualization technique involves spraying the plate with a reagent like p-anisaldehyde or an orcinol/sulfuric acid solution, followed by heating. rsc.org This process results in the appearance of colored spots, allowing for the qualitative assessment of the reaction's progress. For instance, one study reported an Rf value of 0.385 for spots corresponding to glucose and lactose (B1674315) standards, indicating the typical range for such compounds. researchgate.net
Interactive Data Table: Illustrative TLC Monitoring of Gentiobiose Synthesis
The following table illustrates the expected changes in a TLC profile during the synthesis of gentiobiose from glucose. The Rf values are representative and will vary depending on the exact TLC conditions (stationary phase, mobile phase, temperature).
| Time Point | Spot Observed | Estimated Rf Value | Interpretation |
| t = 0 hr | Glucose (Starting Material) | 0.45 | Reaction start, only starting material present. |
| t = 2 hr | Glucose (intense), Gentiobiose (faint) | 0.45, 0.30 | Reaction initiated, product formation beginning. |
| t = 6 hr | Glucose (moderate), Gentiobiose (moderate) | 0.45, 0.30 | Significant conversion of starting material to product. |
| t = 12 hr | Glucose (faint), Gentiobiose (intense) | 0.45, 0.30 | Reaction nearing completion. |
| t = 24 hr | Gentiobiose (intense) | 0.30 | Reaction complete, starting material fully consumed. |
Chiral Analysis
The stereochemical integrity of this compound is critical to its biological function and chemical identity. The molecule contains numerous stereocenters, and its synthesis can potentially yield diastereomeric byproducts (e.g., the alpha-anomer or linkages at different positions). Chiral TLC is a specialized variant of TLC that can be employed to separate enantiomers and diastereomers.
Detailed Research Findings:
Chiral separations on TLC can be achieved through two primary strategies: using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. nih.govwikipedia.org
Chiral Stationary Phases (CSPs): Commercially available TLC plates with a chiral stationary phase, such as those based on cellulose or its derivatives, can be used. nih.gov The enantiomers or diastereomers in the sample interact differently with the chiral environment of the stationary phase, leading to different migration rates and thus, separation.
Chiral Mobile Phase Additives (CMPAs): Alternatively, an achiral stationary phase (like standard silica gel) can be used with a mobile phase that contains a dissolved chiral selector. mst.edu The selector forms transient diastereomeric complexes with the analytes in the mobile phase. The differing stability of these complexes results in separation. Research has shown that optically pure compounds, including sugars like D-(+)-glucose, can act as chiral selectors for the separation of other chiral molecules. researchgate.net This principle could theoretically be applied to the analysis of gentiobiose isomers, where a chiral selector might differentiate between, for example, the β(1→6) and β(1→4) linked isomers or even the D,D- and L,L-enantiomers.
While the general principles of chiral TLC are well-established, specific, documented methods for the chiral analysis of this compound itself are not prevalent in the reviewed literature. nih.gov However, the successful application of chiral TLC to a wide range of other chiral compounds, including other glycosides and amino acids, strongly suggests its potential utility for assessing the stereochemical purity of gentiobiose. nih.govnih.gov A hypothetical separation would aim to resolve the target compound from any potential stereoisomeric impurities.
Interactive Data Table: Conceptual Chiral TLC Analysis of a Gentiobiose Sample
This table conceptualizes the data that would be obtained from a successful chiral TLC separation of a synthetic gentiobiose sample containing a diastereomeric impurity.
| Compound | Stationary Phase / Mobile Phase Additive | Rf Value (Isomer 1) | Rf Value (Isomer 2) | Separation Factor (α) |
| Synthetic Gentiobiose | Chiral Cellulose Plate | 0.35 (D,D-Gentiobiose) | 0.39 (Impurity) | 1.11 |
| Synthetic Gentiobiose | Silica Gel / L-Proline Additive | 0.40 (D,D-Gentiobiose) | 0.45 (Impurity) | 1.13 |
Note: The data in this table is illustrative. The separation factor (α) is the ratio of the retention factors (Rf2/Rf1) and a value greater than 1 indicates successful separation.
Biological Roles and Molecular Interactions Excluding Human Centric Aspects
Role as a Structural Building Block in Biopolymers
Gentiobiose serves as a monomeric unit in the formation of more complex carbohydrates, contributing to the structure of essential biopolymers. ontosight.ai
Gentiobiose is found as a structural component in certain plant polysaccharides and cell walls. ontosight.aincats.io It is a constituent of various natural compounds, having first been isolated from the roots of gentian plants. ncats.io The disaccharide is also incorporated into the chemical structure of crocin, the compound responsible for the vibrant color of saffron. wikipedia.orgncats.io Furthermore, gentiobiose can be formed through the enzymatic hydrolysis of larger glucans, such as pustulan (B1165483) and β-1,3-1,6-glucan, or as a product of glucose caramelization. wikipedia.org It is also recognized as a constituent of the cell wall in certain microorganisms. ncats.io
Beyond its role in polysaccharides, gentiobiose functions as a building block in the synthesis of glycoproteins and other glycoconjugates in various organisms. ontosight.aichemimpex.com Glycosylation, the attachment of sugar moieties to proteins and lipids, is a critical process for a wide range of biological functions, and the inclusion of gentiobiose can influence the structure and function of these complex molecules. chemimpex.com
Molecular Interactions with Enzymes and Receptors
Gentiobiose interacts specifically with various enzymes, acting as both a substrate for hydrolysis and an inducer of gene expression. It is also recognized by components of biological systems as a distinct molecular pattern.
Gentiobiose serves as a substrate for a class of enzymes known as glycoside hydrolases, which cleave the glycosidic bonds in carbohydrates. Specifically, β-D-glucan glucohydrolases, found widely in higher plants, are capable of hydrolyzing gentiobiose among a range of other β-linked oligosaccharides. nih.govnih.gov These enzymes release single glucose units from the non-reducing end of the sugar chain. nih.gov
The broad specificity of some of these enzymes is due to the structure of their active site. nih.gov For instance, in a barley β-D-glucan glucohydrolase, the active site pocket has a flexible binding region at subsite +1, which allows it to accommodate substrates with different glycosidic linkages, including the β(1→6) linkage of gentiobiose. nih.govnih.govresearchgate.net In contrast, some fungal enzymes exhibit high specificity; a β-glucosidase (BglH) from an Aspergillus species was found to preferentially hydrolyze gentiobiose over other disaccharides. ncats.io
Below is a table detailing the kinetic parameters of a barley β-D-glucan glucohydrolase for various β-D-oligoglucosides, illustrating its activity on gentiobiose compared to other substrates.
| Substrate (Disaccharide) | Linkage | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Laminaribiose (B1201645) | β(1→3) | 0.4 | 120 | 300 |
| Gentiobiose | β(1→6) | 1.7 | 94 | 55 |
| Sophorose | β(1→2) | 1.6 | 120 | 75 |
| Cellobiose (B7769950) | β(1→4) | 11.0 | 25 | 2.3 |
| Data derived from studies on barley β-D-glucan glucohydrolase. nih.gov |
Gentiobiose plays a crucial role as a signaling molecule in the induction of enzyme expression, particularly for cellulases in fungi. In the cellulase-producing fungus Penicillium purpurogenum, gentiobiose has been identified as a potent and active inducer of cellulase (B1617823) synthesis. nih.govnih.govasm.org Research has shown that gentiobiose can be more effective at inducing cellulase than cellobiose, which is a more direct product of cellulose (B213188) degradation. nih.govasm.org
The mechanism involves the intracellular formation of gentiobiose from cellobiose via the action of β-glucosidase. nih.govasm.org This suggests a positive feedback loop where the initial breakdown products of cellulose are converted into a more potent inducer. researchgate.net The effectiveness of gentiobiose as an inducer has been demonstrated in experiments where extracellular β-glucosidase activity was inhibited, leading to a significant increase in cellulase production in the presence of gentiobiose. nih.govasm.org
The table below summarizes findings on cellulase induction by different β-glucodisaccharides in P. purpurogenum.
| Inducer | Concentration (mM) | CMCase Activity (U/ml) | β-Glucosidase Activity (U/ml) |
| Gentiobiose | 1 | 0.25 | 0.07 |
| Cellobiose | 1 | 0.05 | 0.01 |
| Sophorose | 1 | 0.12 | 0.03 |
| Laminaribiose | 1 | 0.08 | 0.02 |
| Data represents cellulase activity induced in the presence of nojirimycin (B1679825) to inhibit extracellular β-glucosidase. asm.org |
Signaling Roles in Plant Physiological Processes and Plant-Microbe Interactions
Beyond its fundamental role as a metabolic energy source and a structural component of more complex carbohydrates, 6-O-beta-D-glucopyranosyl-D-glucose (gentiobiose) has been identified as a signaling molecule in plants. ontosight.ainih.gov Like other sugars such as glucose, sucrose (B13894), and trehalose-6-phosphate, gentiobiose can regulate growth and metabolic processes independently of its direct energetic contribution. medigraphic.comsemanticscholar.orgpbsociety.org.pl This signaling function is crucial for integrating environmental cues with intrinsic developmental programs. harvard.edu
Modulation of Plant Physiological Processes
Detailed research has elucidated a significant signaling role for gentiobiose in the regulation of bud dormancy, a critical process for perennial plants' survival and growth timing.
Research Findings in Gentiana:
In the herbaceous perennial Gentiana, the concentration of gentiobiose, along with the related gentianose, varies significantly with the stages of overwintering bud (OWB) dormancy. nih.gov Notably, the level of gentiobiose was observed to increase just before budbreak, suggesting a role in the transition from a dormant to an active growth state. nih.gov
Further investigation revealed that the accumulation of gentiobiose in these buds results from the activation of invertase and the inactivation of β-glucosidase. This specific enzymatic regulation suggests that gentiobiose is deliberately accumulated for signaling purposes rather than being consumed as an energy source. nih.gov
To confirm this signaling function, experiments involving the direct application of gentiobiose to in-vitro cultured overwintering buds (IOWBs) were conducted. The treatment induced both morphological and significant metabolic changes, providing direct evidence of its role as a signaling molecule. nih.gov One of the key metabolic shifts was the activation of the methyl cycle, leading to the accumulation of specific sulfur-containing metabolites. nih.gov
Table 1: Metabolic Changes Induced by Gentiobiose Treatment in Gentiana Overwintering Buds nih.gov
| Metabolite Class | Specific Metabolites Increased | Implicated Process |
|---|---|---|
| Sulfur-Containing Amino Acids | S-adenosylmethionine (SAM) | Methyl cycle activation, involved in numerous plant processes including biosynthesis and signaling |
| Other Amino Acids | Levels of most other amino acids were not significantly affected | Suggests a specific, rather than general, metabolic response to gentiobiose signaling |
These findings highlight that gentio-oligosaccharides like gentiobiose function as signals to modulate plant metabolism and developmental transitions, expanding our understanding of sugar-mediated signaling networks. nih.gov
Role in Plant-Microbe Interactions
The involvement of sugars in plant defense signaling is well-established. semanticscholar.orgnih.gov Plants can recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate immune responses. frontiersin.org Oligosaccharides released from the plant's own cell walls during pathogen attack are recognized as DAMPs, triggering defense mechanisms. semanticscholar.orgfrontiersin.org
Gentiobiose, as a disaccharide unit found in plant cell wall structures and a product of cellulose degradation by cellulases, is positioned to act as such a DAMP. ontosight.ai When pathogens secrete cell wall-degrading enzymes, the resulting release of gentiobiose could serve as a signal to the plant of an ongoing attack.
This perception of damage would initiate downstream signaling pathways, likely involving receptor-like kinases and the production of other signaling molecules, to mount a defense. frontiersin.orgnih.gov While direct research on gentiobiose as a primary elicitor in specific plant-pathogen interactions is an emerging area, its potential role is strongly supported by the known functions of other sugar molecules in plant immunity. For instance, glucose-6-phosphate has been shown to be critical in coordinating defense responses in Arabidopsis by influencing the phosphorylation state of defense-related kinases and promoting the synthesis of the key defense hormone, salicylic (B10762653) acid. nih.gov
Table 2: Key Molecules in Plant Defense Signaling
| Molecule | Classification | General Role in Plant Defense |
|---|---|---|
| Salicylic Acid | Phytohormone | A key signaling molecule for inducing systemic acquired resistance, particularly against biotrophic pathogens. sciencedaily.com |
| Jasmonic Acid | Phytohormone | Mediates defenses, primarily against necrotrophic pathogens and insect herbivores. newswise.com |
| Ethylene | Phytohormone | Works in conjunction with other hormones to fine-tune defense responses to various pathogens. nih.gov |
| Oligogalacturonides | DAMP | Fragments of pectin (B1162225) from the plant cell wall that elicit defense responses. frontiersin.org |
| Glucose-6-Phosphate | Signaling Sugar | Coordinates defense by enhancing defense protein activity and promoting salicylic acid synthesis. nih.gov |
| This compound (Gentiobiose) | Signaling Sugar (Potential DAMP) | A product of cell wall degradation, potentially acting as a signal of pathogen-induced damage. ontosight.ai |
The ability of plants to perceive and respond to sugar signals like gentiobiose allows them to precisely control and coordinate complex processes, from developmental timing to defense against invading microbes. harvard.eduresearchgate.net
Biotechnological and Industrial Applications Research
Potential in Biofuel Production and Biorefining
While not a primary feedstock for biofuel itself, 6-O-beta-D-glucopyranosyl-D-glucose plays a significant, albeit indirect, role in the production of cellulosic biofuels. The conversion of lignocellulosic biomass, such as agricultural waste and wood, into biofuels like ethanol (B145695) is a cornerstone of modern biorefining. youtube.comresearchgate.net This process relies on the enzymatic breakdown of cellulose (B213188) into simple sugars that can then be fermented by microorganisms. fems-microbiology.orgmdpi.com
The key roles of gentiobiose in this context are:
Induction of Cellulase (B1617823) Enzymes: Research has shown that gentiobiose can act as an inducer for cellulase gene expression in certain fungi, such as Penicillium purpurogenum. nih.govnih.gov Cellulases are the enzyme cocktails required to hydrolyze cellulose. In one study, gentiobiose was found to induce significant cellulase activity, and its synthetic, sulfur-containing analog, thiogentiobiose, was an even more potent gratuitous inducer. nih.govnih.gov This suggests that the presence of gentiobiose can trigger the microbial production of the very enzymes needed to break down biomass, a critical step in the biofuel production chain.
Byproduct and Modulator of Hydrolysis: The final and often rate-limiting step in cellulose breakdown is the hydrolysis of the disaccharide cellobiose (B7769950) into two glucose molecules by β-glucosidase enzymes. nih.govresearchgate.net However, under high substrate concentrations, these enzymes can also perform a side reaction called transglycosylation, which can produce gentiobiose and other non-fermentable oligosaccharides. nih.govnih.gov Therefore, understanding the dynamics of gentiobiose formation is crucial for optimizing the saccharification process and maximizing glucose yield for fermentation.
Fermentation Substrate for Specific Microbes: Some lactic acid bacteria, which are relevant in various fermentation processes, have demonstrated the ability to utilize gentiobiose as a carbon source. researchgate.netnih.gov For instance, strains of Lactobacillus plantarum, Lactobacillus pentosus, and Lactobacillus brevis can ferment gentiobiose, converting it to lactic acid, particularly under favorable pH conditions. researchgate.netnih.gov This characteristic could be exploited in integrated biorefinery models where multiple types of fermentation products are generated.
Use as a Precursor for the Synthesis of Value-Added Bio-Based Chemicals and Compounds
The conversion of renewable biomass into high-value chemicals is a key goal of the green chemistry movement. researchgate.netrsc.orgresearchgate.net As a glucose-based disaccharide, this compound serves as a building block and precursor for various other valuable compounds. researchgate.net
Gentiooligosaccharides (GnOS): Gentiobiose is the direct precursor for the enzymatic synthesis of gentiooligosaccharides (GnOS), which are oligosaccharides connected by the same β(1→6) glycosidic bonds. nih.gov These compounds are considered functional foods due to their prebiotic properties, promoting the growth of beneficial gut bacteria like Bifidobacterium. nih.gov
Biodegradable Polymers: There is significant research into using sugar-based monomers to create biodegradable polymers as an alternative to petroleum-based plastics. nih.gov Gentiobiose derivatives have been synthesized and incorporated into polymer backbones. rsc.orgrsc.orgacs.org For example, styrene-based copolymers have been used as soluble supports for the specific synthesis of gentiobiose derivatives, highlighting a pathway toward creating novel bioplastics. rsc.orgrsc.org
Component of Natural Products: Gentiobiose is a structural component of crocin, the compound responsible for the vibrant color of saffron. nih.gov This linkage illustrates its role as a building block in complex natural molecules, which can be targets for biotechnological production.
The conversion of biomass-derived sugars into platform chemicals is a major industrial focus. While glucose is the primary monomer, its dimer, gentiobiose, can be hydrolyzed to yield glucose for these pathways or modified directly to create unique chemical structures.
Table 1: Examples of Value-Added Products from Gentiobiose
| Precursor | Synthesized Product/Compound | Industrial/Biotechnological Significance | Citation |
|---|---|---|---|
| This compound | Gentiooligosaccharides (GnOS) | Functional food ingredients, prebiotics. | nih.gov |
| This compound Derivatives | Styrene-based copolymers | Building blocks for biodegradable polymers. | rsc.orgrsc.org |
| This compound | Crocin (via natural biosynthesis) | Natural food colorant, potential pharmaceutical applications. | nih.gov |
| This compound | Glucose (via hydrolysis) | Fermentation feedstock for biofuels and platform chemicals (e.g., sorbitol, gluconic acid). | gvsu.edunih.gov |
Applications as a Substrate in Biochemical Assays and Enzyme Characterization
This compound is a valuable tool in biochemistry and enzymology, primarily used as a specific substrate for the characterization of various enzymes. rsc.org Its defined β(1→6) linkage allows researchers to probe the specificity and activity of glycoside hydrolases (GHs).
Characterizing β-Glucosidases: It is widely used to determine the substrate specificity of β-glucosidases (EC 3.2.1.21). nih.gov By comparing the rate of hydrolysis of gentiobiose with other disaccharides like cellobiose (β-1,4 linkage) or sophorose (β-1,2 linkage), scientists can understand the precise function and catalytic mechanism of these enzymes. nih.gov
Studying Glycosyltransferases: Glycosyltransferases are enzymes that form glycosidic bonds. nih.govoup.com Gentiobiose and its derivatives can be used as acceptor molecules in assays to study the activity of glycosyltransferases that specifically form β(1→6) linkages, which is essential for synthesizing novel oligosaccharides and glycoconjugates.
Investigating Enzyme Inhibition: In the study of enzymes like glycogen (B147801) phosphorylase, a target for type 2 diabetes treatment, gentiobiose has been used in binding studies. psu.edu Research has shown that the active site of glycogen phosphorylase can accommodate gentiobiose, providing insights for the design of larger, more complex inhibitors. psu.edunih.gov
Microbial Differentiation: The ability of a microorganism to metabolize gentiobiose can be used as a biochemical marker for its identification and differentiation. nih.gov This is particularly useful in microbiology for characterizing the metabolic capabilities of different bacterial or fungal strains. researchgate.netnih.gov
Table 2: Use of Gentiobiose as a Substrate in Enzyme Research
| Enzyme Class | Specific Enzyme Example | Purpose of Using Gentiobiose | Citation |
|---|---|---|---|
| Glycoside Hydrolases | β-Glucosidases from Penicillium and Thermotoga sp. | Determine substrate specificity and transglycosylation activity. | nih.govnih.gov |
| Glycoside Hydrolases | Glycogen Phosphorylase | Elucidate binding properties of the catalytic site for inhibitor design. | psu.edunih.gov |
| Glycosyltransferases | Various UGTs | Serve as an acceptor substrate to test for β(1→6) linkage formation. | nih.gov |
| Fermentation Enzymes | Lactic Acid Bacteria enzymes | Characterize metabolic pathways and substrate utilization. | researchgate.netnih.gov |
Development of Enzymes for Cellulose Degradation and Saccharification
The efficient enzymatic degradation of cellulose into glucose, a process known as saccharification, is a major bottleneck for the cost-effective production of cellulosic biofuels and bio-based chemicals. researchgate.netgrafiati.com The development of more robust and efficient enzymes, particularly cellulases and β-glucosidases, is a primary research goal. This compound is intrinsically linked to this field of research.
Understanding Cellulase Induction: As established, gentiobiose acts as a natural inducer of cellulase genes in some microbes. nih.govnih.gov Studying this induction mechanism provides fundamental knowledge for engineering microorganisms that can produce cellulases at high levels, reducing the cost of adding external enzymes to the biomass slurry.
Modeling Cellulose Breakdown: Cellobiose and gentiobiose are the two most common disaccharide products derived from cellulose and β-glucan degradation. nih.gov By studying how different enzymatic systems handle these two molecules, researchers can build more accurate models of cellulose hydrolysis. This knowledge is crucial for designing optimized enzyme cocktails that can efficiently break down complex lignocellulosic materials to completion. gvsu.edu
The study of how enzymes interact with, produce, and are induced by this compound provides essential information that aids in the rational design and selection of superior enzymes for industrial saccharification processes.
Future Research Directions and Challenges
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
While gentiobiose is known to be a product of both enzymatic hydrolysis of larger glucans and specific biosynthetic pathways, the complete enzymatic machinery governing its de novo synthesis in many organisms remains partially obscure. wikipedia.orgnottingham.ac.uk In plants, where it acts as a signaling molecule, and in various microorganisms, it is a crucial component of metabolism. ncats.ionih.gov For instance, the metabolism in Aerobacter aerogenes involves a beta-glucoside kinase and a phospho-beta-glucosidase, but the pathways in many other organisms are not as well-defined. ebi.ac.uk
A primary challenge is identifying the specific glycosyltransferases that catalyze the formation of the β(1→6) linkage between two glucose units. Future research will heavily rely on emerging "omics"-based strategies. nih.gov Techniques such as genomics, transcriptomics, and proteomics, combined with co-expression network analysis, are powerful tools for identifying candidate genes that encode these missing enzymes in plant and microbial systems. nih.govbeilstein-journals.org Elucidating these pathways is not only fundamental to understanding the biological roles of gentiobiose but also essential for developing engineered microorganisms for its biotechnological production.
Table 1: Known Enzymes in Gentiobiose Metabolism
| Enzyme | Organism | Role | Reference |
| beta-Glucoside Kinase | Aerobacter aerogenes | Phosphorylation of gentiobiose | ebi.ac.uk |
| Phospho-beta-glucosidase | Aerobacter aerogenes | Cleavage of gentiobiose monophosphate | ebi.ac.uk |
| β-Glucosidase BglH | Aspergillus fungi | Specific hydrolysis of gentiobiose | ncats.io |
Development of Novel and Efficient Stereoselective Synthesis Strategies for Complex Glycans
Future strategies must focus on developing more efficient and highly stereoselective glycosylation protocols. nih.gov Key areas of research include:
Novel Catalyst Systems: Exploring new catalysts, including organoboron and organotin reagents, that can facilitate stereo- and regioselective glycosylation without the need for extensive protecting groups. nih.gov
Intramolecular Aglycon Delivery (IAD): Refining IAD methods, where the acceptor molecule is temporarily tethered to the donor, to ensure the formation of the desired β-linkage under kinetic control. researchgate.net
Mechanochemistry: Investigating solvent-free mechanochemical methods, such as ball milling, as a green and efficient alternative for forming glycosidic bonds, which could potentially alter product selectivity in a favorable way. researchgate.net
Overcoming these synthetic hurdles is critical for producing sufficient quantities of pure gentiobiose and its derivatives for functional studies and as building blocks for more complex glycoconjugates. frontiersin.org
Exploration of Uncharted Biological Functions in Diverse Organisms and Ecosystems
The known biological roles of gentiobiose are diverse, ranging from an energy source and structural component in microorganisms to a key signaling molecule in plants. ncats.io It is a known plant metabolite and has been identified as an epitope, a part of a molecule to which an antibody attaches itself. ebi.ac.uknih.gov Recent research has uncovered a specific function in modulating bud dormancy in Gentiana species, where it acts as a signal that influences metabolic pathways, including energy production and the accumulation of protective compounds like glutathione (B108866) (GSH) and ascorbic acid (AsA). nih.gov Furthermore, it can be utilized by certain lactic acid bacteria, suggesting a role in microbial ecosystems such as food fermentations. nih.gov
However, many of its functions likely remain uncharted. Future research should aim to:
Investigate Signaling Cascades: Delve deeper into the downstream signaling pathways activated by gentiobiose in plants and other organisms to understand how it regulates growth, development, and stress responses. nih.gov
Explore Microbial Interactions: Examine the role of gentiobiose as a carbon source and signaling molecule in complex microbial communities, such as those in the soil (rhizosphere) or gut environments.
Identify Novel Glycoconjugates: Search for and characterize new natural products that incorporate gentiobiose, such as the saffron compound crocin, which may possess unique bioactive properties. ncats.io
This exploration will likely reveal novel functions for gentiobiose in areas like plant defense, symbiosis, and intercellular communication, expanding our understanding of its importance in biology.
Advancement of Integrated Chemo-Enzymatic Methodologies for Industrial Glycoconjugate Production
The industrial-scale production of complex glycoconjugates is hampered by the limitations of purely chemical or enzymatic synthesis methods. Chemo-enzymatic synthesis, which combines the flexibility of chemical methods with the high selectivity of enzymes, offers a powerful solution. nih.govnih.gov This integrated approach allows for the efficient construction of complex molecules that would be difficult to produce otherwise. researchgate.net
The advancement of these methodologies represents a significant future direction. Key challenges and opportunities include:
Enzyme Discovery and Engineering: Identifying and engineering robust glycosyltransferases and glycosidases (including mutant glycosynthases) that can efficiently synthesize the β(1→6) linkage. researchgate.netnih.gov Recent successes in engineering enzymes for rare sugar synthesis demonstrate the potential of this approach. rsc.org
Substrate Engineering: Chemically synthesizing versatile precursor molecules that can be efficiently elaborated upon by enzymes to create a diverse library of gentiobiose-containing glycoconjugates. nih.gov
Successful development in this area will facilitate the production of homogeneous glycoforms for therapeutic applications and other biotechnological uses. researchgate.net
Enhancement of Analytical Techniques for Trace Analysis and Structural Elucidation in Complex Biological Matrices
A significant barrier in studying gentiobiose is the difficulty of detecting and quantifying it at low concentrations within complex biological samples like plant tissues or microbial broths. frontiersin.orgfastercapital.com Its structural similarity to other disaccharides, such as cellobiose (B7769950), further complicates analysis.
Future research must focus on enhancing analytical capabilities. The development and refinement of techniques are needed to improve sensitivity, selectivity, and throughput.
Table 2: Analytical Techniques for Gentiobiose and Polysaccharide Analysis
| Technique | Application | Challenges & Future Directions | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantification in fermentation samples | Requires improved resolution to separate isomers; coupling with more sensitive detectors. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural analysis of polysaccharides | Derivatization steps can be complex; need for methods that minimize sample handling. | frontiersin.org |
| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation | Low sensitivity requires large sample amounts; need for higher field instruments and cryoprobes for trace analysis. | frontiersin.org |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | General trace element analysis | Indirectly applicable; could be used for metalloglycomics but not direct gentiobiose detection. | researchgate.netnih.gov |
| Two-dimensional GC (GCxGC-TOF-MS) | Detection in complex spoilage samples | High resolving power but data complexity requires advanced software; wider adoption needed. | nih.gov |
The primary goals for the future are to lower the limits of detection and to develop methods that can distinguish gentiobiose from its isomers with high confidence in a single run. This may involve novel chromatographic materials, more sensitive mass spectrometry approaches, and advanced spectroscopic methods like laser-induced breakdown spectroscopy (LIBS) for in-situ analysis. azolifesciences.com Such advancements are essential for accurately mapping the distribution and dynamics of gentiobiose in biological systems.
Q & A
Basic: How can the glycosidic linkage in 6-O-β-D-glucopyranosyl-D-glucose be experimentally confirmed?
Methodological Answer:
The β-(1→6) glycosidic linkage in gentiobiose can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. Key diagnostic signals include the anomeric proton (δ ~4.3–4.5 ppm for β-configuration) and carbon (δ ~103–105 ppm). Cross-peaks in heteronuclear multiple-bond correlation (HMBC) spectra between the anomeric proton of the reducing glucose and the C6 of the non-reducing glucose further validate the linkage . Additionally, enzymatic hydrolysis with β-glucosidases (e.g., from Aspergillus niger) that specifically cleave β-(1→6) bonds can corroborate structural assignments .
Basic: What synthetic routes are available for 6-O-β-D-glucopyranosyl-D-glucose, and how are yields optimized?
Methodological Answer:
Gentiobiose is synthesized via enzymatic or chemical methods:
- Enzymatic synthesis : Use β-glucosidases or glycosyltransferases under controlled pH (5.0–6.0) and temperature (40–50°C) to transfer glucose residues. Yields (~30–50%) depend on substrate concentration and enzyme specificity .
- Chemical synthesis : Koenigs-Knorr reaction with peracetylated glucose donors and silver oxide as a catalyst. Protecting group strategies (e.g., benzyl or acetyl groups) are critical to avoid side reactions. Purification via silica gel chromatography or HPLC improves yield .
Advanced: How can researchers resolve contradictions in reported biological activities of gentiobiose analogs (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer:
Discrepancies often arise from assay conditions or structural variations. To address this:
Standardize assay protocols : Compare studies using the same radical scavenging assays (e.g., DPPH, ABTS) under identical pH and temperature conditions .
Structural characterization : Confirm analog purity via HPLC-MS and NMR to rule out impurities influencing results .
Mechanistic studies : Use electron paramagnetic resonance (EPR) to detect radical intermediates and distinguish antioxidant mechanisms (e.g., hydrogen atom transfer vs. electron transfer) .
For example, 6-chloro-6-deoxy-D-glucose derivatives exhibit pro-oxidant behavior under high UV exposure due to chloride radical generation, unlike gentiobiose .
Advanced: What strategies are effective for analyzing gentiobiose in complex matrices (e.g., plant extracts)?
Methodological Answer:
Sample pretreatment : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interfering phenolics and proteins .
Chromatographic separation :
- HPLC : Porous graphitic carbon (PGC) columns with acetonitrile/water gradients resolve gentiobiose from isomeric disaccharides (e.g., cellobiose, maltose) .
- HPAEC-PAD : High-pH anion-exchange chromatography with pulsed amperometric detection achieves nanomolar sensitivity .
Validation : Spike recovery tests (85–115%) and comparison with certified reference materials ensure accuracy .
Basic: What role does gentiobiose play in plant systems, and how is this studied experimentally?
Methodological Answer:
Gentiobiose is a component of plant cell wall polysaccharides and stress-response metabolites. Experimental approaches include:
- Metabolic labeling : Feed plants with ¹⁴C-glucose and track gentiobiose incorporation via autoradiography .
- Gene knockout : Silence β-glucosidase genes (e.g., AtBGLU42 in Arabidopsis) to study gentiobiose accumulation under abiotic stress .
- Microscopy : Fluorescent tagging of gentiobiose-binding proteins (e.g., lectins) visualizes localization in plant tissues .
Advanced: How can gentiobiose’s stability in aqueous solutions be improved for drug delivery applications?
Methodological Answer:
To enhance stability:
Chemical modification : Introduce methyl or acetyl groups at the reducing end to prevent hydrolysis. For example, methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside shows 90% stability after 72 hours at pH 7.4 .
Encapsulation : Use liposomes or cyclodextrins to shield gentiobiose from enzymatic degradation. Size-exclusion chromatography monitors encapsulation efficiency .
pH optimization : Buffer solutions at pH 5.0–6.0 minimize acid-catalyzed hydrolysis .
Advanced: What computational tools are suitable for modeling gentiobiose-protein interactions?
Methodological Answer:
Molecular docking : Use AutoDock Vina with force fields (e.g., GLYCAM06) to predict binding to lectins or transporters. Validate with experimental ITC (isothermal titration calorimetry) data .
MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous vs. lipid environments .
QSAR models : Corporate electronic (Mulliken charges) and steric parameters (molar refractivity) to predict bioactivity of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
